
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the pyrazole ring, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or amino derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride exhibits significant biological activities, primarily as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase pathways. This inhibition leads to a reduction in the formation of prostaglandins and leukotrienes, which are key mediators in inflammatory responses. The compound has shown potential applications in the following areas:
Anti-inflammatory Applications
The compound's ability to inhibit COX and lipoxygenase pathways makes it a candidate for anti-inflammatory therapies. Research indicates that it can significantly reduce inflammation in various models, making it valuable for treating conditions such as arthritis and other inflammatory diseases .
Cardiovascular Protection
Studies have demonstrated that this compound can enhance pulmonary hypoxic vasoconstriction and provide protective effects post-myocardial ischemia. This suggests its potential use in cardiovascular medicine, particularly for conditions involving ischemic heart disease .
Case Study 1: Inhibition of Inflammatory Mediators
A study explored the efficacy of this compound in inhibiting inflammatory mediators in animal models. The results showed a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent. The study reported significant inhibition percentages ranging from 30% to 50% at varying doses .
Case Study 2: Cardioprotective Effects
In another investigation focusing on myocardial ischemia, the compound was administered to animal models prior to induced ischemic events. Observations indicated reduced myocardial damage and improved recovery metrics post-event, highlighting its cardioprotective properties .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride depends on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)pyrazole: Similar structure but lacks the chlorophenyl group.
1-(3-Chlorophenyl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group.
1-(3-Chlorophenyl)-5-methylpyrazole: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the chlorophenyl, trifluoromethyl, and amine groups can influence its interactions with biological targets and its overall pharmacokinetic properties.
Biological Activity
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
The mechanisms through which 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : It interacts with specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this pyrazole derivative exhibits potent antimicrobial properties. For instance, it has demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer and colon cancer, with IC50 values in the low micromolar range .
- Mechanism of Action : The compound acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Docking studies suggest specific interactions with tubulin, enhancing its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes .
Summary of Research Findings
Activity | Target | IC50/Activity Level | References |
---|---|---|---|
Antimicrobial | MSSA, MRSA | Sub-micromolar | |
Anticancer | Various cancer cell lines | Low micromolar | |
Anti-inflammatory | COX-2 | Significant inhibition |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine effectively inhibited the growth of Gram-positive bacteria by targeting DNA gyrase and topoisomerase IV, showcasing its potential as a therapeutic agent against bacterial infections .
- Anticancer Activity : Another investigation revealed that this compound exhibited high cytotoxicity against HeLa cells (cervical cancer) with a proliferation inhibition rate exceeding 90%. The study utilized molecular docking simulations to elucidate its binding affinity to tubulin .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3.ClH/c11-6-2-1-3-7(4-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYRPJLHTWJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.